molecular formula C10H10BrN3 B11859870 1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine

1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine

Cat. No.: B11859870
M. Wt: 252.11 g/mol
InChI Key: AJOFVLQDLJPLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine is a heterocyclic compound that features both an azetidine ring and an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine typically involves the construction of the imidazo[1,5-a]pyridine core followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a 2-aminopyridine derivative, the imidazo[1,5-a]pyridine core can be formed through a cyclocondensation reaction with a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The imidazo[1,5-a]pyridine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine is unique due to the combination of the azetidine and imidazo[1,5-a]pyridine rings, which confer specific chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

1-(azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H10BrN3/c11-8-1-2-14-6-13-10(9(14)3-8)7-4-12-5-7/h1-3,6-7,12H,4-5H2

InChI Key

AJOFVLQDLJPLHV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=C(C=CN3C=N2)Br

Origin of Product

United States

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